molecular formula C21H20N6OS B2690059 N-(2-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-42-1

N-(2-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2690059
CAS No.: 898371-42-1
M. Wt: 404.49
InChI Key: SOQHYKQKEJSJQD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with pyridin-4-yl and pyrrol-1-yl groups at positions 5 and 4, respectively. The sulfanyl group at position 3 links to an acetamide moiety with a 2-ethylphenyl substituent. The synthesis likely involves S-alkylation of triazole thiols and Paal-Knorr condensation for pyrrole formation, as inferred from related methodologies .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-2-16-7-3-4-8-18(16)23-19(28)15-29-21-25-24-20(17-9-11-22-12-10-17)27(21)26-13-5-6-14-26/h3-14H,2,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHYKQKEJSJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C21H20N6OS
  • Molecular Weight : 404.5 g/mol
  • IUPAC Name : this compound

This structure includes a triazole ring, a pyridine ring, and a pyrrole ring, contributing to its diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting enzymes involved in disease pathways.
  • Protein Interaction : The pyridine and pyrrole rings may engage in π–π stacking interactions with aromatic residues in proteins, influencing their function and stability.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Target/Assay IC50 Value (µM)Reference
AnticancerMCF7 Cell Line5.85
AnticancerA549 Cell Line3.0
Enzyme InhibitionCholinesterase13.62 ± 0.21
AntimicrobialVarious PathogensNot specified

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various compounds, this compound demonstrated significant growth inhibition against the MCF7 breast cancer cell line with an IC50 value of 5.85 µM. This suggests a potent antiproliferative effect that warrants further investigation into its mechanisms of action and potential therapeutic applications.

Case Study 2: Enzyme Inhibition Profile

Research on cholinesterase inhibition revealed that this compound exhibited an IC50 value of 13.62 ± 0.21 µM, indicating its potential as a lead compound for developing treatments for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.

Comparison with Similar Compounds

Structural Variations in the Triazole Core

Compound Name Triazole Substituents (Position 4, 5) Key Modifications Reference
Target Compound 4-(1H-pyrrol-1-yl), 5-(pyridin-4-yl) Pyrrole and pyridine heterocycles
5-(Furan-2-yl)-4-amino-triazole derivative 4-amino, 5-(furan-2-yl) Furan instead of pyridine
4-Ethyl-5-(pyridin-4-yl) analog 4-ethyl, 5-(pyridin-4-yl) Ethyl group replaces pyrrole
4-(4-Chlorophenyl)-5-(pyrrole-2-yl) analog 4-(4-chlorophenyl), 5-(pyrrole-2-yl) Chlorophenyl and pyrrole-2-yl groups

Key Observations :

  • Pyrrole vs. Alkyl/Aryl Groups: The target compound’s pyrrol-1-yl group (electron-rich, planar) may enhance π-π stacking with biological targets compared to non-aromatic substituents like ethyl .
  • Pyridine vs. Furan : Pyridin-4-yl (basic, polar) in the target compound could improve solubility and hydrogen bonding relative to furan .

Variations in Acetamide Substituents

Compound Name Acetamide Substituent Impact on Properties Reference
Target Compound N-(2-ethylphenyl) Lipophilic, sterically bulky
N-(2-methoxy-5-methylphenyl) analog N-(2-methoxy-5-methylphenyl) Increased polarity due to methoxy
N-(4-sulfamoylphenyl) analog N-(4-sulfamoylphenyl) Enhanced hydrophilicity
N-(biphenyl-2-yl) analog N-(biphenyl-2-yl) Extended aromaticity for binding

Key Observations :

  • Lipophilicity : The 2-ethylphenyl group in the target compound likely improves membrane permeability compared to polar substituents like sulfamoylphenyl .
  • Steric Effects : Bulky substituents (e.g., biphenyl) may hinder binding in sterically constrained active sites .

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